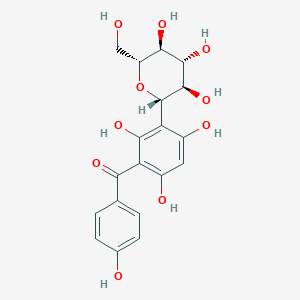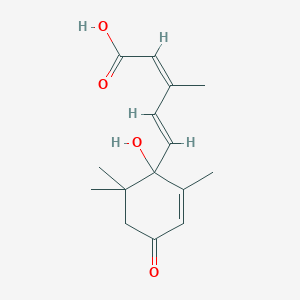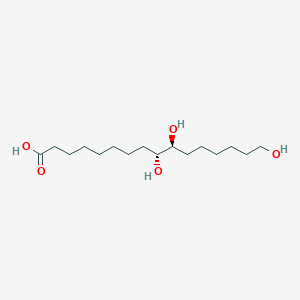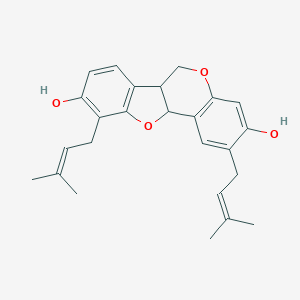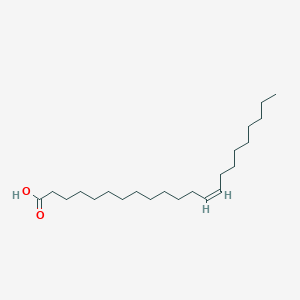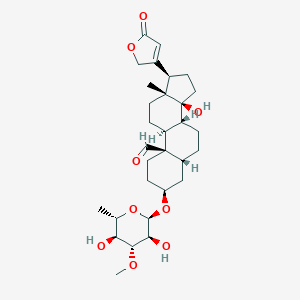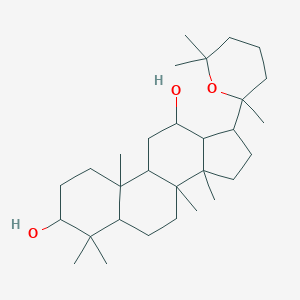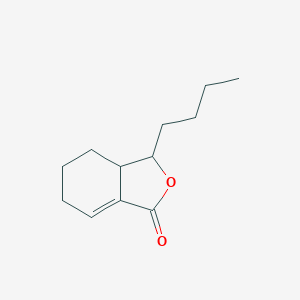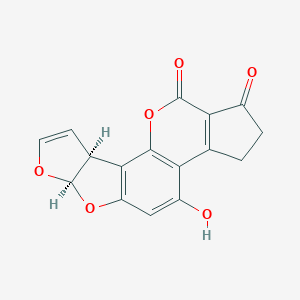
Aflatoxin P1
Overview
Description
Aflatoxins are various poisonous carcinogens and mutagens that are produced by certain molds, particularly Aspergillus species . They grow in soil, decaying vegetation, and various staple foodstuffs and commodities . Aflatoxins are among the most carcinogenic substances known . After entering the body, aflatoxins may be metabolized by the liver to a reactive epoxide intermediate or hydroxylated to become the less harmful aflatoxin M1 .
Synthesis Analysis
Aflatoxins are produced by many species of Aspergillus, particularly A. parasiticus and A. flavus . Aflatoxin B1 is considered the most toxic and is produced by both Aspergillus flavus and Aspergillus parasiticus . Aflatoxin M1 is present in the fermentation broth of Aspergillus parasiticus, but it and aflatoxin M2 are also produced when an infected liver metabolizes aflatoxin B1 and B2 .Molecular Structure Analysis
Aflatoxins are common contaminants for various foods, feeds, and crops, such as corn, rice, and peanuts . There are many types of aflatoxins, such as aflatoxin B1 (AFB1, C17H12O6), aflatoxin B2 (AFB2, C17H14O6), aflatoxin G1 (AFG1, C17H12O7), aflatoxin G2 (AFG2, C17H14O7), aflatoxin M1 (AFM1, C17H12O7), aflatoxin M2 (AFM2, C17H14O7), aflatoxin P1 (AFP1, C16H10O6), and aflatoxin Q1 (AFQ1, C17H12O7) .Chemical Reactions Analysis
O-dealkylation, ketoreduction, epoxidation, and hydroxylation are the major metabolic pathways of AFB1. These reactions lead to the creation of highly toxic AFBO and AFM1 or relatively nontoxic forms, such as aflatoxin P1 (AFP1), AFQ1, or aflatoxin 2a (AFB2a) .Physical And Chemical Properties Analysis
Aflatoxins are produced by filamentous fungi, primarily Aspergillus flavus, A. parasiticus, and A. nomius . Aflatoxins are common contaminants for various foods, feeds, and crops, such as groundnuts . They are more easily produced in humid and high temperature environment .Scientific Research Applications
Aflatoxin P1: Comprehensive Analysis of Scientific Research Applications
Detection and Analysis Methods: Recent advances in detection technologies have focused on the development of electrochemical biosensors for detecting Aflatoxin P1 (AFP1) in various substances, such as milk. These include immunosensors and aptasensors, which offer high sensitivity and specificity .
Food Safety and Toxicity Studies: Aflatoxin P1 is used as a biomarker to assess human exposure to AFB1, a related aflatoxin. Studies have shown that certain fungi, like Pleurotus species, can degrade AFB1, potentially reducing its toxicity .
Environmental Monitoring: AFP1’s presence in the environment can be monitored as an indicator of aflatoxin contamination, which is crucial for food safety and public health measures .
Development of Non-Hazardous Detection Methods: Research is being conducted to develop more environment-friendly materials with low toxicity for rapid detection methods of aflatoxins, including AFP1 .
Clinical Features and Prevention: AFP1 is studied for its clinical effects, such as acute aflatoxicosis when it binds to liver proteins, and its role in DNA damage when it forms adducts with DNA .
Mechanism of Action
Target of Action
Aflatoxin P1, like other aflatoxins, primarily targets the liver . The liver is the main organ for the metabolism of aflatoxin P1, where it is bioactivated by various microsomal cytochrome enzymes (CYP450) . In the liver, CYP3A4 plays a significant role in biotransforming aflatoxin P1 to the toxic product Aflatoxin-exo 8,9-epoxide .
Mode of Action
The mode of action of aflatoxin P1 involves its interaction with its targets, leading to changes at the molecular level. The compound is metabolized by CYP450 enzymes to form a reactive and electrophilic metabolite, Aflatoxin-exo 8,9-epoxide . This metabolite is highly reactive and can bind to DNA and other macromolecules, causing genotoxicity .
Biochemical Pathways
The biochemical pathways affected by aflatoxin P1 involve the metabolism of the compound to its reactive form and the subsequent interactions of this form with cellular components. The compound is metabolized by CYP450 enzymes to form Aflatoxin-exo 8,9-epoxide . This metabolite can then bind to DNA, causing DNA damage and potentially leading to mutations . Additionally, aflatoxin P1 can cause oxidative stress .
Pharmacokinetics
The pharmacokinetics of aflatoxin P1 involve its absorption, distribution, metabolism, and excretion (ADME). Upon ingestion, aflatoxin P1 is absorbed in the duodenum and reaches the liver, where it is metabolized by CYP450 enzymes . The rate of formation of Aflatoxin-exo 8,9-epoxide and its conjugation with glutathione are key parameters in the sensitivity to the toxic effect of aflatoxin P1 .
Result of Action
The result of aflatoxin P1’s action at the molecular and cellular level is primarily genotoxicity, immunotoxicity, and acute intoxication . The compound’s reactive metabolite can bind to DNA, causing DNA damage and potentially leading to mutations . This can result in a range of diseases, including liver cancer .
Action Environment
The action of aflatoxin P1 can be influenced by various environmental factors. The fungus that produces aflatoxins, Aspergillus, can grow over a wide range of temperatures (12 to 48°C), with an optimum for growth at 37°C . Therefore, the production of aflatoxins, including aflatoxin P1, can be influenced by environmental conditions such as temperature and humidity .
Safety and Hazards
Aflatoxins are known to be genotoxic and carcinogenic, exposure through food should be kept as low as possible . They can be fatal if swallowed or in contact with skin or if inhaled . They may cause cancer . Precautionary measures include not breathing dust/ fume/ gas/ mist/ vapours/ spray, washing hands thoroughly after handling, wearing protective gloves/ protective clothing, and wearing respiratory protection .
Future Directions
properties
IUPAC Name |
(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXNPKDOMYPPJ-HYORBCNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185977 | |
| Record name | Aflatoxin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32215-02-4 | |
| Record name | Aflatoxin P1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32215-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxin P1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032215024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin P1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aflatoxin P1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




